molecular formula C13H17ClN2O B8256989 N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

Cat. No.: B8256989
M. Wt: 252.74 g/mol
InChI Key: MVABWFQMSPGSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the tetrahydropyridine ring system in the structure of this compound contributes to its unique chemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride typically involves the reaction of 1,2,5,6-tetrahydropyridine with a suitable phenylacetamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a solvent like dimethylformamide. The reaction mixture is then subjected to purification processes to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.

    1,2,3,4-tetrahydropyridine: A different isomer of tetrahydropyridine with distinct properties.

    2,3,4,5-tetrahydropyridine: Another structural isomer with unique characteristics.

Uniqueness

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride stands out due to its specific substitution pattern on the tetrahydropyridine ring, which imparts unique chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11;/h2-3,5-7,14H,4,8-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVABWFQMSPGSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.